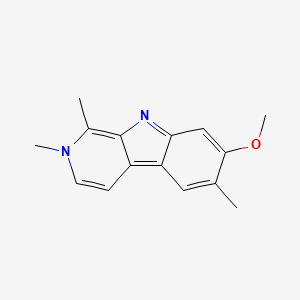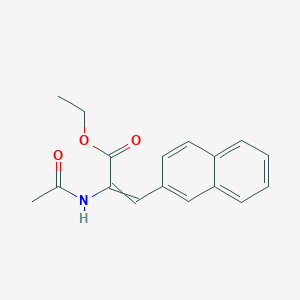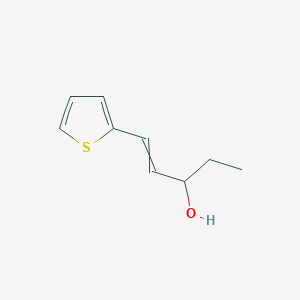
1-(Thiophen-2-yl)pent-1-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-2-yl)pent-1-en-3-ol is an organic compound that features a thiophene ring attached to a pentenol chain Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
1-(Thiophen-2-yl)pent-1-en-3-ol can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent, followed by a series of steps to introduce the pentenol chain. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Another method involves the use of thiophene-2-boronic acid in a Suzuki coupling reaction with a suitable alkene precursor. This method requires the use of palladium catalysts and base, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1-(Thiophen-2-yl)pent-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of 1-(Thiophen-2-yl)pent-1-en-3-one or 1-(Thiophen-2-yl)pent-1-en-3-al.
Reduction: Formation of 1-(Thiophen-2-yl)pentan-3-ol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
1-(Thiophen-2-yl)pent-1-en-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 1-(Thiophen-2-yl)pent-1-en-3-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity.
類似化合物との比較
1-(Thiophen-2-yl)pent-1-en-3-ol can be compared with other thiophene-containing compounds, such as:
Thiophene-2-carbaldehyde: A simpler thiophene derivative used in organic synthesis.
Thiophene-2-boronic acid: Used in Suzuki coupling reactions to introduce thiophene rings into molecules.
1-(Thiophen-2-yl)ethanol: A related compound with a shorter carbon chain.
The uniqueness of this compound lies in its combination of a thiophene ring with a pentenol chain, providing a balance of aromatic and aliphatic properties that can be exploited in various chemical and biological applications.
特性
CAS番号 |
192886-59-2 |
|---|---|
分子式 |
C9H12OS |
分子量 |
168.26 g/mol |
IUPAC名 |
1-thiophen-2-ylpent-1-en-3-ol |
InChI |
InChI=1S/C9H12OS/c1-2-8(10)5-6-9-4-3-7-11-9/h3-8,10H,2H2,1H3 |
InChIキー |
XILUGUMEEGVFRV-UHFFFAOYSA-N |
正規SMILES |
CCC(C=CC1=CC=CS1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


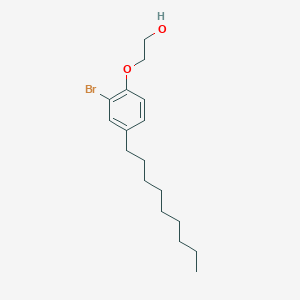
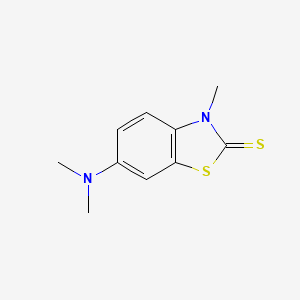
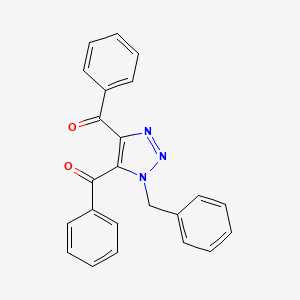
![1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-](/img/structure/B12565892.png)
![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)

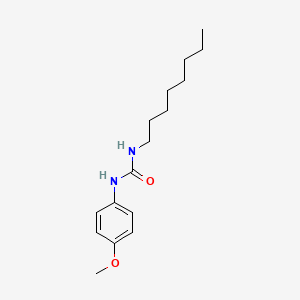
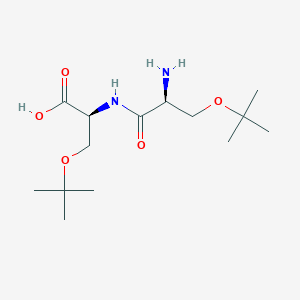
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
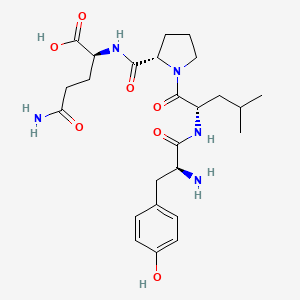
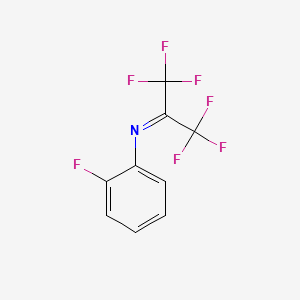
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
